![molecular formula C6H10FNO2 B2496816 Methyl 2-(azetidin-3-yl)-2-fluoroacetate CAS No. 2089999-64-2](/img/structure/B2496816.png)
Methyl 2-(azetidin-3-yl)-2-fluoroacetate
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Description
Azetidines are four-membered saturated heterocycles containing one nitrogen atom . They are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .
Synthesis Analysis
Azetidines can be synthesized through various methods. One method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides .Molecular Structure Analysis
The molecular structure of azetidines can be confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis
Azetidines can undergo various chemical reactions. For example, they can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids . They can also undergo aza-Michael addition with NH-heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of azetidines can vary widely depending on their specific structure. For example, some azetidines are solid at room temperature .Safety And Hazards
properties
IUPAC Name |
methyl 2-(azetidin-3-yl)-2-fluoroacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO2/c1-10-6(9)5(7)4-2-8-3-4/h4-5,8H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJUGUBTJOTMGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CNC1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(azetidin-3-yl)-2-fluoroacetate |
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